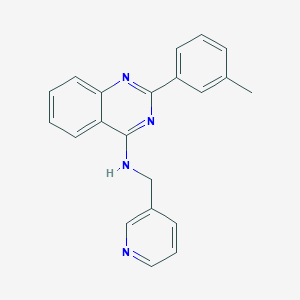

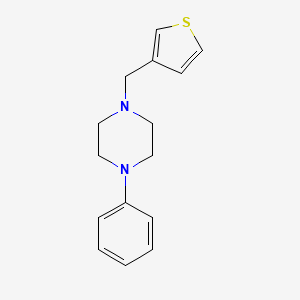

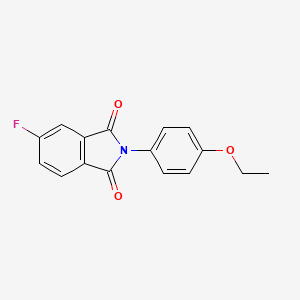

![molecular formula C17H15N3 B5651875 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5651875.png)

9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline derivatives typically involves palladium-catalyzed C-N and C-C coupling reactions. Thomas and Tyagi (2010) detailed the synthesis of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, employing palladium-catalyzed reactions to introduce various aromatic units, such as phenyl and fluorene, onto the core structure. This method underscores the versatility of palladium-catalyzed reactions in constructing complex molecular architectures around the 6H-indolo[2,3-b]quinoxaline scaffold (Thomas & Tyagi, 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through various spectroscopic and theoretical investigations. The electronic absorption and emission spectra of these compounds reveal insights into their excited-state dynamics and structural characteristics. For instance, derivatives with amines anchored directly on the nucleus exhibit emissions dominated by the 6H-indolo[2,3-b]quinoxaline chromophore, indicating a localized excited state within the core structure (Thomas & Tyagi, 2010).

Chemical Reactions and Properties

6H-Indolo[2,3-b]quinoxalines undergo various chemical reactions that modify their structure and properties. For instance, the alkylation of these compounds can lead to the formation of quaternary salts, which are then converted to perchlorates or oxidized to produce previously unknown derivatives. Such reactions highlight the reactivity of the 6H-indolo[2,3-b]quinoxaline core and its potential for further chemical modifications (Shulga & Shulga, 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability and glass transition temperatures, are influenced by their structural elements. The presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment contributes to enhanced thermal stability and relatively higher glass transition temperatures, suggesting these compounds as candidates for materials with demanding thermal requirements (Thomas & Tyagi, 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their interaction with biological molecules, particularly DNA. These compounds exhibit DNA intercalation, affecting their pharmacological activities. The thermal stability of the DNA-compound complex is a critical factor in understanding their anticancer, antiviral, and other biological activities. The nature of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus significantly influences these interactions, highlighting the compound's role as a valuable template for designing molecules with varied biological activities (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).

Propriétés

IUPAC Name |

9-ethyl-6-methylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-3-11-8-9-15-12(10-11)16-17(20(15)2)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMBHCXWROGQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

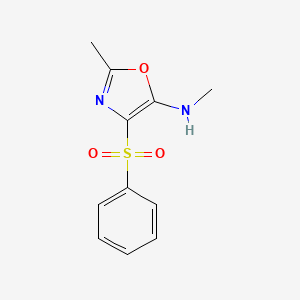

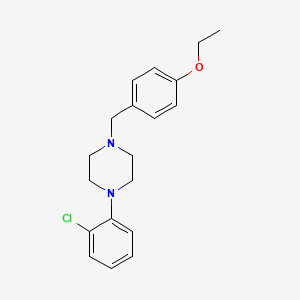

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B5651803.png)

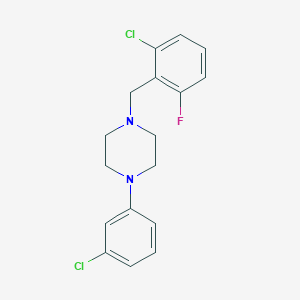

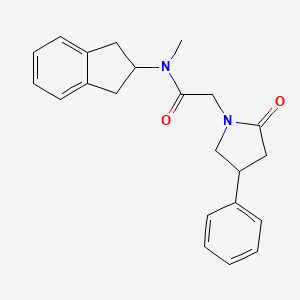

![3-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651816.png)

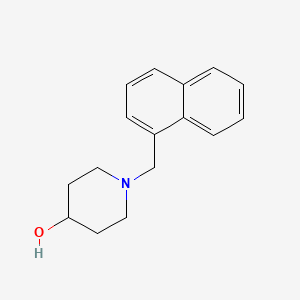

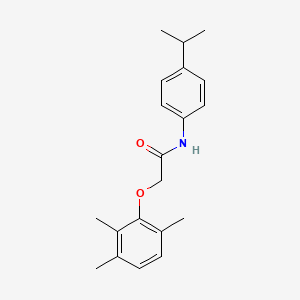

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5651846.png)

![2-isobutyl-8-[(2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651861.png)

![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5651885.png)